molecular formula C10H7Br2N B6285310 2-bromo-4-(bromomethyl)quinoline CAS No. 1451498-51-3

2-bromo-4-(bromomethyl)quinoline

Cat. No. B6285310
CAS RN: 1451498-51-3
M. Wt: 301
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(bromomethyl)quinoline (BBQ) is a heterocyclic compound that is used in various scientific research applications. It is a member of the quinoline family, which is a heterocyclic aromatic compound containing a fused ring system of two nitrogen atoms and two carbon atoms. BBQ is a colorless solid with a molecular weight of 302.14 g/mol and a melting point of 108-110°C. It is soluble in water, ethanol, and methanol and is used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

2-bromo-4-(bromomethyl)quinoline is used in various scientific research applications, such as in the synthesis of other compounds, as a reagent in organic synthesis, and as a starting material for the synthesis of pharmaceuticals. It has been used in the synthesis of several drugs, including anti-inflammatory agents, antifungals, and antibiotics. 2-bromo-4-(bromomethyl)quinoline is also used in the synthesis of dyes and pigments, as well as in the production of polymers and plastics.

Mechanism of Action

2-bromo-4-(bromomethyl)quinoline is believed to act as a proton donor in the reaction, donating a proton to the nitrogen atom of the quinoline ring. This helps to form a new carbon-nitrogen bond, which is essential for the synthesis of other compounds. The proton donation mechanism is shown in the following equation:
C9H9N + H+ → C9H10N
Biochemical and Physiological Effects
2-bromo-4-(bromomethyl)quinoline has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and anti-cancer properties. It has also been found to have the ability to reduce the levels of reactive oxygen species, which can cause damage to cells and tissues.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-bromo-4-(bromomethyl)quinoline in laboratory experiments is its availability and low cost. It is also easily synthesized and can be used in a variety of applications. However, there are some limitations to using 2-bromo-4-(bromomethyl)quinoline in laboratory experiments, such as its low solubility in water and the fact that it is a hazardous compound, which requires special handling and safety precautions.

Future Directions

The future directions for 2-bromo-4-(bromomethyl)quinoline research include further exploration of its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical industries. Additionally, further research into the synthesis of 2-bromo-4-(bromomethyl)quinoline could lead to the development of more efficient and cost-effective methods for its production. Finally, research into its potential as a reagent in organic synthesis could lead to the discovery of new compounds and applications.

Synthesis Methods

2-bromo-4-(bromomethyl)quinoline is synthesized by a reaction between bromobenzene and 2-methylquinoline in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere and the desired product is isolated by vacuum distillation. The reaction is shown in the following equation:
C6H5Br + C9H9N → C10H10Br2N

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(bromomethyl)quinoline involves the bromination of 4-(bromomethyl)quinoline using bromine in the presence of a catalyst.", "Starting Materials": [ "4-(bromomethyl)quinoline", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add 4-(bromomethyl)quinoline to a reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature between 50-70°C", "Allow the reaction to proceed for several hours until the desired product is formed", "Cool the reaction mixture and filter the product", "Wash the product with water and dry it under vacuum", "The final product is 2-bromo-4-(bromomethyl)quinoline" ] }

CAS RN

1451498-51-3

Product Name

2-bromo-4-(bromomethyl)quinoline

Molecular Formula

C10H7Br2N

Molecular Weight

301

Purity

95

Origin of Product

United States

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